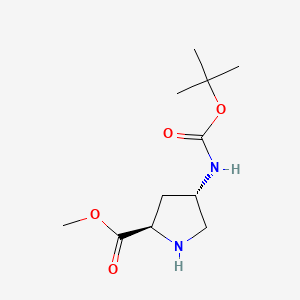

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Description

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (CAS: 1279032-67-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₂₁ClN₂O₄ and a molecular weight of 280.75 g/mol . It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors. The compound is characterized by:

- A tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring’s 4-amino position.

- A methyl ester at the 2-carboxyl position.

- Hydrochloride salt form, enhancing its solubility in polar solvents .

It is commercially available with ≥95% purity and is strictly designated for research use due to its role in optimizing drug candidates .

Properties

IUPAC Name |

methyl (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVDTYOYUAFQA-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

- CAS Number : 1279200-29-1

The compound acts primarily as an amino acid derivative, which suggests its involvement in various biological pathways. Its structure allows for interactions with amino acid receptors and enzymes, potentially influencing metabolic processes.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity of this compound in this regard remains to be fully elucidated but shows promise based on structure-activity relationship studies.

- Neuroprotective Effects : Research has suggested that similar compounds may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

Study 1: Anticancer Activity

A study conducted on pyrrolidine derivatives demonstrated that certain modifications enhance their cytotoxic effects against various cancer cell lines. The study highlighted the importance of the tert-butoxycarbonyl group in improving solubility and bioavailability, which could be applicable to this compound .

Study 2: Neuroprotection

In a model assessing neuroprotective agents, compounds similar to this compound were shown to reduce neuronal cell death induced by excitotoxicity. This suggests a potential application in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting cardiovascular diseases and metabolic disorders. For example, it has been utilized in the synthesis of Sacubitril, an antihypertensive medication used in heart failure treatment.

| Compound | Application | Reference |

|---|---|---|

| Sacubitril | Antihypertensive agent | |

| Other intermediates | Synthesis of various bioactive compounds |

Organic Synthesis

In organic chemistry, (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is employed as a building block for constructing complex molecular architectures. Its ability to undergo various chemical transformations makes it valuable for synthesizing diverse organic compounds.

Key Transformations:

- Amide formation

- Alkylation reactions

- Coupling reactions with other functional groups

These transformations enable the development of more complex molecules used in research and industry.

Biological Studies

Research has indicated potential biological activities associated with derivatives of this compound. Studies have explored its effects on enzyme inhibition and receptor binding, contributing to the understanding of its pharmacological properties.

Case Study 1: Synthesis of Sacubitril

A notable application involves the use of this compound as an intermediate in the synthesis of Sacubitril. The synthetic route involves several steps where this compound acts as a critical precursor, showcasing its importance in pharmaceutical manufacturing.

Case Study 2: Development of Insecticides

This compound has also been investigated as an intermediate for synthesizing organic insecticides. Its chemical structure allows for modifications that enhance insecticidal properties while maintaining safety profiles for non-target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate (CAS: 168263-82-9)

- Molecular formula : C₁₁H₂₀N₂O₄ (free base).

- Exact mass : 280.119 g/mol.

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate (CAS: 473806-21-2)

Functional Group Modifications

Ethyl Ester Analogs (e.g., CAS: 871014-58-3)

- Structure : Features an ethyl ester instead of a methyl ester at the 2-position.

- Such derivatives are often explored for improved pharmacokinetics .

Hydroxyl-Substituted Derivatives

- Example : Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate, HCl ().

- Key differences: Replacement of the Boc-amino group with a hydroxyl group eliminates the amine’s nucleophilicity, altering reactivity in coupling reactions. The hydroxyl group may participate in hydrogen bonding, affecting target engagement .

Research and Industrial Relevance

- Stereochemical Purity: The (2R,4S) configuration is critical for activity in HIV protease inhibitors, as mirrored in related compounds (). Even minor stereochemical changes can reduce potency by >50% .

- Scale-Up Challenges : Synthesis of the target compound requires precise control to avoid racemization, whereas free-base isomers may tolerate broader conditions .

- Cost Factors : High purity (>95%) and chiral resolution contribute to the target compound’s elevated cost compared to racemic mixtures .

Q & A

Q. What are the optimal synthetic routes for (2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate?

Methodological Answer: The synthesis typically involves stereoselective steps starting from chiral precursors like L-proline derivatives. Key steps include:

- Boc Protection : React L-proline with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaOH) to introduce the Boc group at the pyrrolidine nitrogen .

- Esterification : Methylation of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

- Stereochemical Control : Asymmetric reduction or chiral resolution ensures the (2R,4S) configuration. For example, enzymatic resolution or chiral auxiliaries may be employed .

Q. What purification methods are effective for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use a solvent system like ethyl acetate/hexane (1:3 v/v) to isolate crystalline product. Monitor purity via melting point analysis (expected range: 120–125°C) .

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane). Confirm purity using HPLC (>98% by area) with a chiral column (e.g., Chiralpak AD-H) .

Q. How is the compound characterized to confirm stereochemistry and purity?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR in CDCl₃. Key signals include:

- Boc group: tert-butyl protons at δ 1.44 (s, 9H).

- Methyl ester: δ 3.72 (s, 3H).

- Pyrrolidine protons: δ 4.20–4.40 (m, 2H, C2 and C4 positions) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P2₁ space group) .

- Chiral HPLC : Use a mobile phase of hexane/isopropanol (80:20) to confirm enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high yield and stereochemical fidelity?

Methodological Answer:

- Catalytic Asymmetric Hydrogenation : Use a Ru-BINAP catalyst for stereocontrol during pyrrolidine ring formation. Yields >90% and ee >99% are achievable under 50 bar H₂ in ethanol .

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipase PS-IM) with racemization agents (e.g., Shvo’s catalyst) to convert undesired enantiomers .

Q. How to resolve contradictions in reported spectral data or reaction yields?

Methodological Answer:

- Cross-Validation : Compare NMR data with X-ray crystallography results to confirm structural assignments. For example, discrepancies in NMR coupling constants may arise from solvent effects or impurities .

- Reaction Reproducibility : Optimize moisture-sensitive steps (e.g., Boc protection) under inert atmosphere. Trace water can hydrolyze intermediates, reducing yields .

Q. What are the stability and reactivity trends of the Boc group under varying conditions?

Methodological Answer:

- Acidic Conditions : The Boc group is cleaved with TFA/DCM (1:1 v/v) at RT within 1 hour. Avoid prolonged exposure to prevent ester hydrolysis .

- Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH, >50°C) via β-elimination .

- Thermal Stability : Decomposes above 150°C, confirmed by TGA (10% weight loss at 155°C) .

Q. How to design experiments probing the compound’s role in peptide mimetics or enzyme inhibition?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.